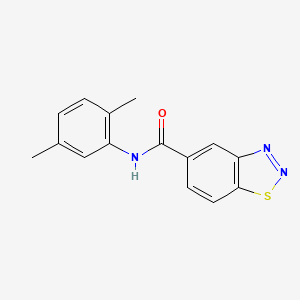![molecular formula C17H24N2OS B5187832 N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B5187832.png)
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
科学研究应用
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound has been shown to activate AMPK in vivo and in vitro, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make this compound a potential therapeutic agent for the treatment of type 2 diabetes and metabolic disorders.
作用机制
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the allosteric site of the kinase, leading to conformational changes that enhance the phosphorylation of the activation loop and increase the kinase activity. AMPK activation by this compound leads to downstream effects on cellular metabolism, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation. This compound is also cell-permeable and can be used in a variety of cell-based assays. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for the study of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new animal models and cell-based assays may provide new insights into the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the condensation of 2-aminothiazole with 1-adamantylamine to form the thiazole-adamantyl intermediate. This intermediate is then reacted with 2-bromoacetophenone to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
属性
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-14(20)18-16-19-15(10(2)21-16)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,3-9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDDFOIFUVHNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)

![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)
![2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)
![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5187837.png)

![2-(ethylthio)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187848.png)
![5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-nitrobenzoic acid ammoniate](/img/structure/B5187853.png)
![2-cyclopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5187856.png)